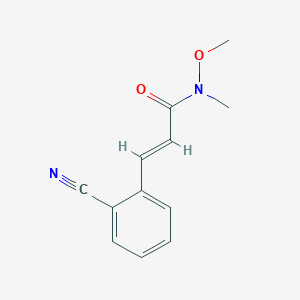

(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(E)-3-(2-cyanophenyl)-N-methoxy-N-methylprop-2-enamide |

InChI |

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)8-7-10-5-3-4-6-11(10)9-13/h3-8H,1-2H3/b8-7+ |

InChI Key |

QLFKWZNEYNXUIJ-BQYQJAHWSA-N |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=CC=C1C#N)OC |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC=C1C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2-Cyanophenyl)acrylic Acid

The (E)-acrylic acid precursor is synthesized via Knoevenagel condensation of 2-cyanobenzaldehyde with malonic acid. This method, adapted from protocols in search result, proceeds under mild conditions:

Procedure :

-

Reactants : 2-Cyanobenzaldehyde (1.0 equiv), malonic acid (2.0 equiv), piperidine (0.2 equiv), pyridine (1 M).

-

Conditions : Reflux (110°C, 6–8 hr), acidification with 1 M HCl, extraction with CH₂Cl₂.

-

Yield : 85–90% (purified via recrystallization from ethanol).

Mechanistic Insight :

The reaction proceeds via base-catalyzed deprotonation of malonic acid, followed by aldol-like condensation and subsequent dehydration to form the α,β-unsaturated acid. The (E)-configuration is favored due to thermodynamic stability.

Acid Chloride Formation and Weinreb Amidation

Preparation of 3-(2-Cyanophenyl)acryloyl Chloride

The acrylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) in the presence of catalytic DMF:

Procedure :

Coupling with N,O-Dimethylhydroxylamine

The acyl chloride reacts with N,O-dimethylhydroxylamine hydrochloride (Weinreb amine) under basic conditions:

Procedure :

-

Reactants : 3-(2-Cyanophenyl)acryloyl chloride (1.0 equiv), Weinreb amine (1.5 equiv), NaOH (4.0 equiv), toluene/water biphasic system.

-

Conditions : 0–10°C, gradual warming to room temperature, 12 hr stirring.

-

Workup : Extraction with ethyl acetate, washing with brine, column chromatography (EtOAc/hexane).

Critical Parameters :

-

Excess base (NaOH) ensures deprotonation of the Weinreb amine hydrochloride.

-

Low temperatures minimize side reactions (e.g., hydrolysis of the acid chloride).

Alternative Routes: Coupling Reagent-Mediated Synthesis

Mukaiyama Reagent-Assisted Amidation

For acid-sensitive substrates, the acrylic acid is activated using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent):

Procedure :

-

Reactants : 3-(2-Cyanophenyl)acrylic acid (1.0 equiv), Mukaiyama reagent (1.5 equiv), triethylamine (3.0 equiv), Weinreb amine (1.2 equiv), DCM (solvent).

-

Conditions : 0°C to room temperature, 12 hr.

Advantages :

-

Avoids acid chloride formation, suitable for substrates prone to decomposition.

-

Higher functional group tolerance compared to SOCl₂-mediated routes.

Stereochemical Control and Analytical Validation

Confirming (E)-Configuration

The (E)-geometry of the acrylamide is verified via:

Purity and Characterization

-

HPLC : >99% purity (C18 column, MeCN/H₂O gradient).

-

HRMS : [M+H]⁺ calculated for C₁₂H₁₁N₂O₂: 231.0764; found: 231.0768.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Acid Chloride/Weinreb | 78–82 | 12–14 hr | High scalability, minimal byproducts |

| Mukaiyama Reagent | 75–80 | 12 hr | Avoids SOCl₂, suitable for labile substrates |

Industrial-Scale Considerations

For kilogram-scale production, the acid chloride route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy or methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide with structurally related acrylamides, focusing on substituent effects, physical properties, and synthetic methodologies.

Structural Analogs with Varied Aromatic Substituents

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyano substituent in the target compound increases electrophilicity at the β-carbon compared to electron-donating groups (e.g., 4-hydroxy-3-methoxy in ), enhancing its reactivity in conjugate addition reactions.

- Halogenated Analogs: The 4-chloro derivative () exhibits lower molecular weight but similar amide stability, suggesting chlorine’s minimal steric impact compared to bulkier groups like isopropyl.

- Synthetic Efficiency: The 3-isopropylphenyl analog () achieves a 95% yield, highlighting the robustness of NaH/THF-mediated N-methylation, a method applicable to the target compound .

Analogs with Modified Amide Groups

Key Observations:

- Amide Group Modifications: Replacement of N-methoxy-N-methyl with thiazole () or phenyl () alters hydrogen-bonding capacity and solubility. The target compound’s N-methoxy-N-methyl group likely improves metabolic stability by reducing amide hydrolysis.

- Cyanovinyl Scaffold: All compounds retain the α-cyanoacrylamide core, critical for Michael acceptor activity. Substituents on the phenyl ring (e.g., naphthyl in ) modulate electronic and steric properties for target-specific interactions.

Physicochemical and Spectroscopic Comparisons

NMR Data:

- Target Compound (Inferred): Expected ¹H NMR signals: δ ~7.5–8.0 ppm (aromatic H), δ ~6.5–7.0 ppm (acrylic H), δ ~3.3 ppm (N-methyl), δ ~3.7 ppm (N-methoxy).

- 3-Isopropylphenyl Analog (): ¹H NMR (CDCl₃): δ 7.79 (d, J = 16.0 Hz, 1H, vinyl), 3.79 (s, 3H, OCH₃), 3.33 (s, 3H, NCH₃).

Melting Points:

- The 3-isopropylphenyl analog (125–128°C) suggests that bulky substituents increase crystallinity compared to the target compound (data unreported).

Biological Activity

(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 216.24 g/mol

This compound features a methoxy group, a methyl group, and a cyano group attached to an acrylamide backbone, which are believed to contribute to its biological activity.

Anticancer Activity

Research has indicated that acrylamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can engage with epidermal growth factor receptor (EGFR), leading to cytotoxic effects in cancer cells.

- In vitro Studies: A study demonstrated that related acrylate-5FU conjugates showed marked inhibition of EGFR phosphorylation in A431 cells at concentrations as low as 10 μM, indicating potential for targeted cancer therapy .

- Mechanism of Action: The mechanism involves covalent binding to EGFR and subsequent release of cytotoxic agents like 5-fluorouracil (5FU), enhancing the therapeutic efficacy against tumor cells .

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been explored. Similar compounds have shown the ability to modulate inflammatory responses effectively.

- In vivo Studies: In models of induced inflammation, compounds derived from acrylamide structures demonstrated significant reductions in edema and leukocyte migration, suggesting that this compound may possess similar capabilities .

Research Findings

The following table summarizes key findings from various studies related to the biological activity of this compound:

Case Studies

-

EGFR Targeting with Acrylamide Derivatives :

- A study focused on acrylamide derivatives showed that compounds with similar structures could effectively inhibit EGFR activity, leading to reduced cell viability in cancer models. The study utilized both mass spectrometry and NMR techniques to confirm the binding and release mechanisms involved in the anticancer activity.

-

Anti-inflammatory Efficacy :

- Another investigation into the anti-inflammatory effects of acrylamide derivatives reported significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα. The findings suggest that these compounds could serve as potential therapeutic agents for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for (E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide, and how are critical reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the acrylamide backbone via condensation of 2-cyanophenylacetyl chloride with N-methoxy-N-methylamine. Solvent choice (e.g., dichloromethane) and base (e.g., triethylamine) are critical to minimize side reactions .

- Step 2 : Stereochemical control to ensure the (E)-configuration. Reaction temperature (0–5°C) and slow reagent addition prevent isomerization .

- Characterization : Confirm structure using NMR (e.g., coupling constant for the α,β-unsaturated system) and ESI-MS for molecular ion verification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Key signals include the methoxy group (, singlet) and the acrylamide vinyl protons (, doublet with ) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak () .

- IR Spectroscopy : Stretching vibrations for the cyanophenyl () and carbonyl () groups validate functional groups .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved during structural validation?

- Scenario : Discrepancies in aromatic proton splitting patterns may arise due to solvent effects or impurities.

- Methodology :

- Use deuterated solvents (e.g., CDCl₃) to minimize solvent shifts .

- Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Cross-validate with X-ray crystallography (e.g., ORTEP-3 for bond-length analysis; mean ) .

Q. What strategies improve the yield of this compound in large-scale syntheses while maintaining stereochemical purity?

- Optimization Tactics :

- Catalyst Screening : Use Pd-based catalysts for Heck-type couplings to enhance stereoselectivity .

- Solvent-Free Conditions : Reduce byproduct formation via microwave-assisted synthesis .

- In-line Analytics : Employ HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and isolate intermediates .

Q. How can computational modeling elucidate the biological mechanism of this compound?

- Approach :

- Docking Studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., kinases) based on the compound’s acrylamide and cyanophenyl motifs .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key interaction residues .

- SAR Analysis : Compare with analogs (e.g., 3-(3-chlorophenyl) derivatives) to map functional group contributions to activity .

Q. What advanced techniques validate the stability of this compound under physiological conditions?

- Methods :

- LC-MS/MS Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to track hydrolysis products .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) for storage recommendations .

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous buffers (pH 7–13) to guide formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.